4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid

Description

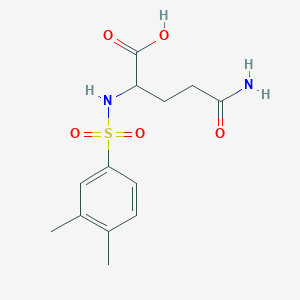

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is a sulfonamide-derived carboxylic acid with a molecular formula of C₁₃H₁₈N₂O₅S and a molecular weight of 314.36 g/mol . Its structure comprises a butanoic acid backbone substituted at position 2 with a 3,4-dimethylbenzenesulfonamido group and at position 4 with a carbamoyl (-CONH₂) moiety. This compound is primarily studied in crystallographic and synthetic chemistry contexts, with applications in drug development due to its sulfonamide group, a common pharmacophore in enzyme inhibitors .

Properties

IUPAC Name |

5-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-8-3-4-10(7-9(8)2)21(19,20)15-11(13(17)18)5-6-12(14)16/h3-4,7,11,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXOUNKQTBTTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the carbamoyl group: The carbamoyl group can be introduced by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.

Formation of the butanoic acid moiety: This step involves the reaction of the intermediate with a butanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation products: Sulfoxides or sulfones.

Reduction products: Amines or other reduced derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit enzymes: By binding to the active site or allosteric sites, thereby modulating their activity.

Interact with receptors: By mimicking or blocking the action of natural ligands.

Affect cellular pathways: By influencing signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous sulfonamide-containing butanoic acid derivatives. Key differences arise from substituent variations on the benzene ring and the carbamoyl/acidic groups, impacting physicochemical and biological behaviors.

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formulas where explicit data were unavailable.

Key Findings from Comparative Analysis

The trifluoromethyl (-CF₃) group in significantly increases acidity (pKa ~1.5–2.0) compared to methyl groups, enhancing hydrogen-bonding capabilities for enzyme interactions.

Chirality and Bioactivity :

- The chiral (2S)-configured compound demonstrates how stereochemistry affects pharmacokinetics. For example, enantiomers may exhibit differing binding affinities to target proteins.

Crystallographic Insights :

- Structural validation tools (e.g., SHELX, ORTEP) are critical for resolving subtle differences in substituent orientations, which influence packing patterns and crystallinity.

Biological Activity

4-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a carbamoyl group attached to a butanoic acid backbone, with a sulfonamide moiety that contributes to its biological interactions. Its structure can be represented as follows:

Where represent the number of respective atoms in the molecular formula.

Research indicates that compounds with similar structures often act as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play critical roles in neurotransmission by breaking down acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease.

Inhibition Studies

A study evaluated the inhibition potency of various biscarbamates related to this compound. The results showed that many derivatives exhibited significant BChE inhibition with rate constants ranging from to , indicating strong potential for therapeutic application against neurodegenerative diseases .

| Compound | BChE Inhibition Rate Constant () | AChE Inhibition Rate Constant () |

|---|---|---|

| Compound 1 | ||

| Compound 2 | ||

| Compound 3 | ||

| Compound 4 |

Neuroprotective Effects

In a specific case study focusing on the neuroprotective effects of similar compounds, it was found that these substances could mitigate oxidative stress in neuronal cells. The study highlighted that compounds with a carbamate functional group showed significant reductions in reactive oxygen species (ROS), suggesting potential applications in treating oxidative stress-related conditions .

Cytotoxicity Assessment

The cytotoxic profile of this compound was assessed using various cell lines. The results indicated low cytotoxicity at therapeutic concentrations, supporting its safety for further development as a CNS-active drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.